2-Chloro-8-nitroquinoline

Synthetic Methodology Heterocyclic Chemistry Nitration

2-Chloro-8-nitroquinoline is a uniquely dual-activated quinoline building block. The 2-chloro substituent enables regioselective electrophilic nitration, while the 8-nitro group activates C2 for nucleophilic aromatic substitution and Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This synergistic reactivity, absent in mono-substituted analogs, makes it the direct precursor to the antileishmanial pharmacophore 2-hydroxy-8-nitroquinoline (IC₅₀ 6.6 µM) and diverse 8-aminoquinoline libraries. Also documented as a fungicide against Erysiphe graminis and Phytophthora infestans. Secure this versatile intermediate to accelerate medicinal chemistry and agrochemical R&D programs.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 4225-86-9
Cat. No. B1580705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-nitroquinoline
CAS4225-86-9
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl
InChIInChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H
InChIKeyRVJHLZFALCBCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-nitroquinoline (CAS 4225-86-9) – Technical Baseline for Procurement in Medicinal Chemistry and Agrochemical Synthesis


2-Chloro-8-nitroquinoline (CAS 4225-86-9) is a disubstituted quinoline derivative bearing a chlorine atom at position 2 and a nitro group at position 8. It is classified as a heteroaromatic building block widely employed as a synthetic intermediate for the preparation of pharmacologically active 8-nitroquinoline derivatives and agrochemical agents. The compound exhibits a melting point of 149°C, a boiling point of 351.7°C at 760 mmHg, and a density of 1.484 g/cm³ . Its electron-deficient aromatic system, conferred by the nitro group, enables distinct reactivity profiles in cross-coupling and nucleophilic aromatic substitution reactions .

Why 2-Chloro-8-nitroquinoline (CAS 4225-86-9) Cannot Be Interchanged with Other 8-Nitroquinolines or 2-Chloroquinolines


Generic substitution of 2-Chloro-8-nitroquinoline with other quinoline derivatives is not scientifically valid due to the orthogonal and synergistic electronic effects of the 2-chloro and 8-nitro substituents. The presence of the 2-chloro substituent significantly enhances the susceptibility of the quinoline ring to electrophilic nitration compared to unsubstituted quinolines, enabling efficient and regioselective synthesis of 8-nitro derivatives [1]. Conversely, the 8-nitro group exerts a strong electron-withdrawing effect that activates the 2-chloro position for nucleophilic displacement, a reactivity profile absent in 2-chloroquinolines lacking the nitro group . This dual activation is critical for the compound's role as a versatile intermediate in the construction of complex heterocyclic architectures, a property not shared by mono-substituted analogs.

Quantitative Comparative Evidence for 2-Chloro-8-nitroquinoline (CAS 4225-86-9) Selection


Enhanced Nitration Reactivity of 2-Chloroquinolines vs. Unsubstituted Quinolines

Polyfluorinated 2-chloroquinolines undergo nitration more readily than quinolines lacking a substituent at position 2. This class-level inference is supported by experimental observation in nitrating systems (HNO₃/H₂SO₄, NaNO₃/H₂SO₄, or NaNO₃/oleum), where the presence of a 2-chloro group facilitates electrophilic aromatic substitution at the 5- or 8-positions [1]. This enhanced reactivity directly translates to improved synthetic efficiency and higher yields when preparing 8-nitroquinoline derivatives from 2-chloroquinoline precursors compared to unsubstituted quinoline.

Synthetic Methodology Heterocyclic Chemistry Nitration

Redox Potential Modulation by 8-Nitro Group in 2-Substituted Quinolines

In the 8-nitroquinolin-2(1H)-one series, an intramolecular hydrogen bond between the lactam function and the 8-nitro group induces a significant positive shift in redox potential of +0.3 V relative to 8-nitroquinoline [1]. While 2-chloro-8-nitroquinoline is not a direct substrate in this specific measurement, the data demonstrate the profound influence of the 8-nitro group's electronic environment on the compound's reduction potential—a key parameter for biological activation by nitroreductases. This class-level inference supports the selection of 2-chloro-8-nitroquinoline as a scaffold for further functionalization aimed at tuning redox properties.

Medicinal Chemistry Electrochemistry Structure-Activity Relationship

Antileishmanial Hit Identification in 8-Nitroquinoline Series: Pharmacophore Definition

A structure-activity relationship (SAR) study of nitrated 2-substituted quinolines identified the 2-hydroxy-8-nitroquinoline pharmacophore as a selective antileishmanial hit, with lead compound 21 displaying an IC₅₀ of 6.6 μM against Leishmania donovani promastigotes and CC₅₀ values ≥100 μM on J774 and HepG2 cells, yielding a favorable selectivity index [1]. While 2-chloro-8-nitroquinoline itself was not the hit compound, the study firmly establishes the 8-nitroquinoline scaffold as a privileged structure for antileishmanial activity. The 2-chloro derivative serves as a critical synthetic intermediate for accessing the active 2-hydroxy pharmacophore via nucleophilic substitution, providing a direct synthetic route that is not available from other 2-substituted analogs.

Antiparasitic Drug Discovery Leishmaniasis Medicinal Chemistry

Validated Application Scenarios for 2-Chloro-8-nitroquinoline (CAS 4225-86-9) in Research and Industrial Settings


Synthesis of 8-Nitroquinolin-2(1H)-one Pharmacophore for Antileishmanial Drug Discovery

2-Chloro-8-nitroquinoline serves as a direct precursor to 2-hydroxy-8-nitroquinoline (the validated antileishmanial pharmacophore) via nucleophilic aromatic substitution with hydroxide. This synthetic route is essential for medicinal chemistry programs targeting Leishmania donovani and Leishmania infantum, as the 2-hydroxy derivative displays an IC₅₀ of 6.6 μM against promastigotes with minimal cytotoxicity (CC₅₀ ≥100 μM) [1]. Procurement of the 2-chloro intermediate enables efficient access to this hit scaffold for further optimization.

Preparation of 2-Substituted-8-nitroquinoline Libraries via Palladium-Catalyzed Cross-Coupling

The 2-chloro substituent is an ideal leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This reactivity, coupled with the electron-withdrawing 8-nitro group that activates the C2 position, enables the rapid generation of diverse 2-aryl, 2-alkyl, and 2-amino-8-nitroquinoline libraries [1]. This application scenario is directly supported by the compound's documented use in Grignard and organolithium cross-coupling reactions .

Synthesis of Polyfluorinated Aminoquinolines via Reduction of 8-Nitroquinoline Intermediates

2-Chloro-8-nitroquinoline and its derivatives can be reduced to the corresponding 8-aminoquinolines, which are valuable building blocks for further functionalization. The enhanced nitration reactivity of 2-chloroquinolines compared to unsubstituted quinolines [1] ensures that 2-chloro-8-nitroquinoline is obtained in higher yields and purity, making it a preferred intermediate for the synthesis of polyfluorinated aminoquinolines that are inaccessible via alternative routes.

Agrochemical Intermediate for Plant Disease Control

2-Chloro-8-nitroquinoline has documented utility as an agrochemical for controlling plant diseases caused by Erysiphe graminis (powdery mildew) and Phytophthora infestans (late blight) [1]. This established application supports its procurement for agricultural chemistry research and formulation development, where the compound's nitroquinoline core provides a distinct mode of action compared to other fungicide classes.

Technical Documentation Hub

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